Ethyl 7-aminoquinoline-3-carboxylate
Overview
Description
Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of an ethyl ester group at the 3-position and an amino group at the 7-position of the quinoline ring.
Mechanism of Action
Target of Action
Ethyl 7-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives have been reported to exhibit antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .
Mode of Action
Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been known to interact with multiple biochemical pathways due to their diverse spectrum of biological activities .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Quinoline derivatives have been reported to have significant results through different mechanisms, including inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Analysis
Biochemical Properties
Ethyl 7-aminoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity. These interactions are crucial for understanding the compound’s overall biochemical properties and potential therapeutic applications .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of certain genes, thereby affecting cellular functions such as metabolism, growth, and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain kinases, leading to the suppression of downstream signaling pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s overall mechanism of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating immune response and reducing inflammation. At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites. Additionally, this compound can modulate the activity of metabolic pathways involved in energy production, lipid metabolism, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its overall activity and function. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or lysosomes. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its specific site of action. Understanding the subcellular localization of this compound is essential for elucidating its overall mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-aminoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of an o-aminoacetophenone derivative with an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-aminoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-aminoquinoline-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 7-aminoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2-carboxylate: Used in various synthetic applications.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-aminoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSSELQOYSUBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432202 | |
Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339290-20-9 | |
Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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